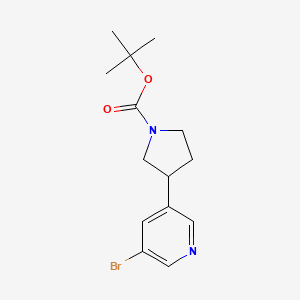
3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a 1-Boc-3-pyrrolidinyl group at the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine typically involves a multi-step process. One common method starts with the bromination of 5-(1-Boc-3-pyrrolidinyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Researchers explore its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(1-Boc-3-pyrrolidinyl)benzene
- 3-Bromo-5-(1-Boc-3-pyrrolidinyl)thiophene
- 3-Bromo-5-(1-Boc-3-pyrrolidinyl)furan
Uniqueness
3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a bromine atom and a Boc-protected pyrrolidinyl group makes it a versatile intermediate for various synthetic and research applications.
生物活性
3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, typically involving the bromination of pyridine derivatives followed by the introduction of a Boc-protected pyrrolidine moiety. The synthesis often employs coupling agents and specific reaction conditions to achieve high yields and purity.
Synthetic Route Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyridine + Br₂ | 3-Bromo-pyridine |
| 2 | 3-Bromo-pyridine + Boc2O + base | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been suggested that the compound may act as an inhibitor of certain kinases or as a modulator of neurotransmitter systems, particularly in the context of neurological disorders.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting that this compound could similarly possess antimicrobial activity .
Anticancer Properties
Recent studies have explored the anticancer potential of similar pyridine derivatives. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis. For example, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of pyridine derivatives, a compound structurally related to this compound was tested against human leukemia cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 0.56 µM, demonstrating its potential as an effective anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrrolidine-containing compounds. The study found that these compounds could modulate neurotransmitter levels and protect neuronal cells from oxidative stress, suggesting that this compound may have therapeutic implications for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 0.56 | High potency against leukemia cells |
| Compound B | Antimicrobial | N/A | Effective against Gram-positive bacteria |
| This compound | Potentially both | TBD | Further studies needed |
属性
分子式 |
C14H19BrN2O2 |
|---|---|
分子量 |
327.22 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9H2,1-3H3 |
InChI 键 |
FRFUFRFSQKHATE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















